molecular formula C19H21NO B2989700 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine CAS No. 2418643-67-9

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine

Cat. No. B2989700
CAS RN: 2418643-67-9
M. Wt: 279.383
InChI Key: KFTFXAZTORSYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine, also known as CPMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPMA is a member of the aziridine family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine may also interfere with viral replication by inhibiting viral DNA synthesis or viral protein synthesis.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been shown to affect several biochemical and physiological processes in cells. It has been reported to induce oxidative stress, which can lead to DNA damage and cell death. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine may also affect the expression of genes involved in cell cycle regulation, apoptosis, and immune response. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine can be easily synthesized using a multistep process, and the final product can be purified and characterized using standard methods. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine is also stable under a wide range of conditions, which makes it suitable for long-term storage and transportation.
However, 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine also has some limitations for lab experiments. It is a highly reactive compound and can be toxic to cells at high concentrations. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine may also have off-target effects on other cellular processes, which can complicate data interpretation. Therefore, careful dose-response studies and toxicity assays are necessary when using 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine in lab experiments.

Future Directions

There are several future directions for research on 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine. One area of interest is the development of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine derivatives with improved potency and selectivity. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine analogs with modifications to the cyclopropylmethyl and phenoxy groups may exhibit enhanced anticancer or antiviral activity. Another area of interest is the elucidation of the mechanism of action of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine. Further studies are needed to determine the molecular targets of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine and the signaling pathways involved in its biological effects. Finally, 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine may have potential as a lead compound for the development of new drugs for cancer, viral infections, and bacterial infections. Further studies are needed to evaluate the pharmacokinetics, toxicity, and efficacy of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine and its derivatives in animal models and clinical trials.

Synthesis Methods

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine can be synthesized using a multistep process that involves the reaction of cyclopropylmethylamine with 3-phenylphenoxyacetic acid. The reaction is catalyzed by a base such as potassium carbonate, and the final product is obtained through purification and crystallization. The yield of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has also been shown to possess antiviral activity against influenza virus, herpes simplex virus, and human immunodeficiency virus. In addition, 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been investigated for its antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

1-(cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-2-5-16(6-3-1)17-7-4-8-19(11-17)21-14-18-13-20(18)12-15-9-10-15/h1-8,11,15,18H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTFXAZTORSYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine

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